Cas no 1171835-35-0 (N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide)

N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(quinolin-2-ylmethoxy)benzamide
- AKOS024515975
- VU0649215-1
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(quinolin-2-yl)methoxy]benzamide
- 1171835-35-0
- SR-01000923991
- F5622-0030
- SR-01000923991-1
- N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide
-
- インチ: 1S/C27H26N2O4/c1-31-25-14-7-19(17-26(25)32-2)15-16-28-27(30)21-9-12-23(13-10-21)33-18-22-11-8-20-5-3-4-6-24(20)29-22/h3-14,17H,15-16,18H2,1-2H3,(H,28,30)
- InChIKey: AYOCKOPNTOXFTI-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC=C(OC)C(OC)=C1)(=O)C1=CC=C(OCC2=CC=C3C(=N2)C=CC=C3)C=C1
計算された属性
- 精确分子量: 442.189
- 同位素质量: 442.189
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 9
- 複雑さ: 595
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.9
- トポロジー分子極性表面積: 69.7A^2
N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5622-0030-5μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(quinolin-2-yl)methoxy]benzamide |
1171835-35-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5622-0030-5mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(quinolin-2-yl)methoxy]benzamide |
1171835-35-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5622-0030-3mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(quinolin-2-yl)methoxy]benzamide |
1171835-35-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5622-0030-2mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(quinolin-2-yl)methoxy]benzamide |
1171835-35-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5622-0030-2μmol |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(quinolin-2-yl)methoxy]benzamide |
1171835-35-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5622-0030-4mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(quinolin-2-yl)methoxy]benzamide |
1171835-35-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5622-0030-1mg |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(quinolin-2-yl)methoxy]benzamide |
1171835-35-0 | 1mg |
$54.0 | 2023-09-09 |
N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamideに関する追加情報
Research Brief on N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide (CAS: 1171835-35-0)
N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide (CAS: 1171835-35-0) is a synthetic small molecule that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique quinoline and dimethoxyphenyl structural motifs, has been investigated for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. Recent studies have focused on its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
The synthesis of N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide involves a multi-step process, with the quinoline moiety playing a critical role in its biological activity. Researchers have identified this compound as a potent modulator of specific signaling pathways, including those involved in inflammation and apoptosis. Its ability to cross the blood-brain barrier has also made it a candidate for treating central nervous system disorders, such as Alzheimer's disease and Parkinson's disease.
In a recent study published in the Journal of Medicinal Chemistry, the compound demonstrated significant inhibitory effects on key enzymes implicated in neurodegenerative pathologies. The study utilized in vitro and in vivo models to evaluate its neuroprotective properties, revealing a dose-dependent reduction in oxidative stress and neuronal apoptosis. These findings suggest that N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide could serve as a promising lead compound for further drug development.
Another area of interest is the compound's potential anticancer activity. Preliminary data from cell-based assays indicate that it exhibits selective cytotoxicity against certain cancer cell lines, particularly those with high expression of specific oncogenic targets. Researchers are currently exploring its mechanism of action in this context, with a focus on its interaction with DNA repair pathways and cell cycle regulators.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide (CAS: 1171835-35-0) represents a versatile and pharmacologically active molecule with potential applications in both neurodegenerative diseases and oncology. Continued research will be essential to fully elucidate its therapeutic potential and overcome existing limitations.
1171835-35-0 (N-2-(3,4-dimethoxyphenyl)ethyl-4-(quinolin-2-yl)methoxybenzamide) Related Products
- 2137433-28-2(Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-)
- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)
- 2172521-54-7(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-en-1-yl-N-propylformamido}acetic acid)
- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)
- 1171705-53-5(N-(1,3-benzothiazol-2-yl)-N-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylacetamide)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 50778-57-9(2,2,2-Trifluoroethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate)
- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)
- 1805978-82-8(2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 1262192-05-1((3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid)




